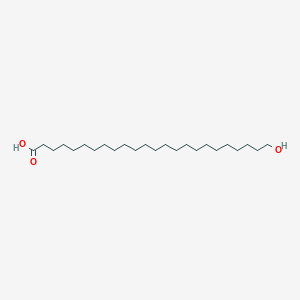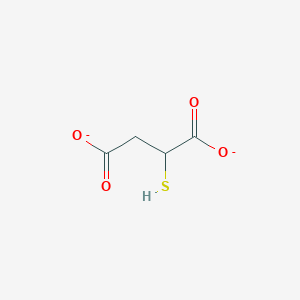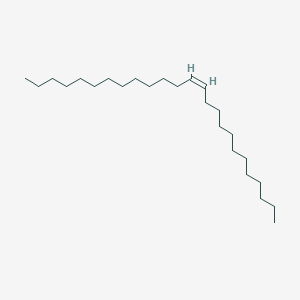
4,7,10,13,16,19-二十二碳六烯酸甲酯
描述
4,7,10,13,16,19-Docosahexaenoic acid, methyl ester (DHA-Me) is a polyunsaturated fatty acid (PUFA) and a major component of the omega-3 family. DHA-Me is found in a variety of sources, such as fish, algae, and some bacteria. It is an essential fatty acid, meaning that it cannot be synthesized in the human body and must be obtained through dietary sources. DHA-Me is essential for optimal health, as it plays a critical role in the development and functioning of the central nervous system and retina. It has also been linked to a variety of health benefits, including improved cognitive function, reduced inflammation, and improved cardiovascular health.
科学研究应用
Cell Culture Studies
Methyl docosa-4,7,10,13,16,19-hexaenoate has been used as a component in Dulbecco’s modified Eagle medium (DMEM) for culturing cells . It is used to study its impact on human induced pluripotent stem cell (iPSC)-derived neuronal at a molecular and cellular level .
Aging and Aging-related Diseases
This compound may be involved in the formation of protein adducts during aging and aging-related diseases . This suggests its potential use in studying the molecular mechanisms of aging and the development of interventions to mitigate aging-related pathologies .
Inflammatory Responses
Docosahexaenoic acid (DHA) and other essential fatty acids are necessary for the synthesis of prostaglandins . Prostaglandins play roles in homeostatic functions and inflammatory responses . Therefore, methyl esters of DHA, like methyl docosa-4,7,10,13,16,19-hexaenoate, could potentially be used in research related to inflammation and homeostasis .
作用机制
Target of Action
Methyl docosa-4,7,10,13,16,19-hexaenoate, also known as 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, is a type of omega-3 fatty acid . The primary targets of this compound are likely to be the same as those of other omega-3 fatty acids, which include various enzymes, receptors, and ion channels involved in inflammation and cardiovascular health .
Mode of Action
It is known that omega-3 fatty acids like methyl docosa-4,7,10,13,16,19-hexaenoate can be incorporated into cell membranes, where they can influence membrane fluidity, receptor function, and signal transduction . They can also be metabolized to produce bioactive lipid mediators, which have anti-inflammatory effects .
Biochemical Pathways
Methyl docosa-4,7,10,13,16,19-hexaenoate is likely to affect several biochemical pathways. For example, it may influence the synthesis of prostaglandins, which play roles in homeostatic functions and inflammatory responses . It may also affect cholesterol metabolism, as it has been used as a reagent in cholesterol photooxidation .
Pharmacokinetics
It is known that omega-3 fatty acids are absorbed in the gut and transported to the liver, where they undergo further metabolism . The bioavailability of these compounds can be influenced by factors such as diet and the presence of other fatty acids .
Result of Action
The molecular and cellular effects of methyl docosa-4,7,10,13,16,19-hexaenoate are likely to be diverse, given the wide range of processes that are influenced by omega-3 fatty acids. These effects may include reduced inflammation, improved cardiovascular health, and changes in cell membrane composition and function .
Action Environment
The action, efficacy, and stability of methyl docosa-4,7,10,13,16,19-hexaenoate can be influenced by various environmental factors. For example, the presence of other fatty acids can affect its absorption and metabolism . Additionally, factors such as temperature and pH can influence its stability .
属性
IUPAC Name |
methyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4+,8-7+,11-10+,14-13+,17-16+,20-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDLWFYODNTQOT-DMGWNJAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
301-01-9 | |
| Record name | Methyl docosahexaenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 301-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester and where is it found?
A1: 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester (DHA methyl ester) is a fatty acid methyl ester derived from docosahexaenoic acid (DHA). It's primarily found in fish oil, particularly from deep-sea fish. [] One study focused on analyzing fatty acids in the fish Harpodon nehereus found that DHA methyl ester constituted a significant portion of the total fatty acid content. []
Q2: How is 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester typically isolated and purified?
A2: One method for isolating and purifying DHA methyl ester starts with saponifying fish oil in an alkaline environment. The resulting mixture is then treated with urea and methanol, followed by methylation using sulfuric acid and methanol. Finally, the target compound is separated using a silver nitrate silica gel column chromatography. This process has been shown to produce a DHA methyl ester standard with a purity greater than or equal to 98%. []
Q3: Can 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester be found in plants?
A3: While primarily associated with fish oil, a study using Gas Chromatography-Mass Spectrometry (GC-MS) identified 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester within the root extract of the plant Chrysopogon zizanioides (L.) Roberty. [] This plant, also known as vetiver, is traditionally used for its medicinal properties.
Q4: Are there any potential industrial applications for 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester?
A4: Research suggests that 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, as a component of biodiesel derived from chicken fat, could have potential applications in the fuel industry. The compound was identified within the biodiesel through gas chromatography analysis. [] This highlights the potential for utilizing waste products from the food industry for biodiesel production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



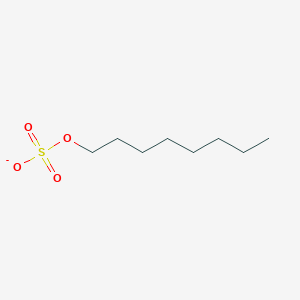
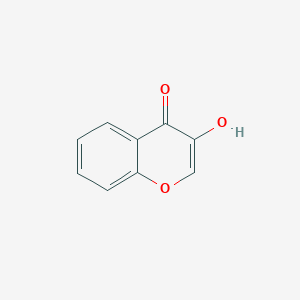

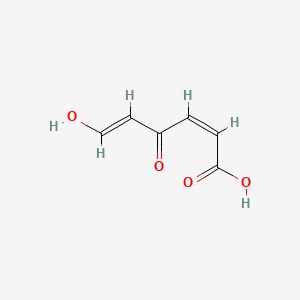
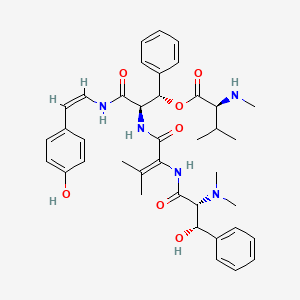
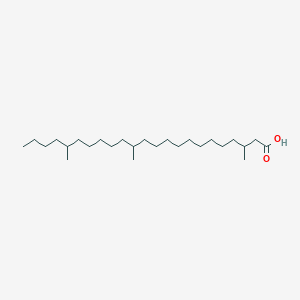
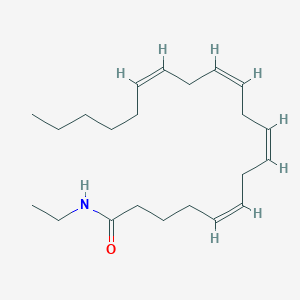

![N-[3-[butyl(ethyl)amino]propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235792.png)
![N-[2-(2,3,4-trimethoxyphenyl)ethyl]-2-pyrazolo[1,5-a]pyridinecarboxamide](/img/structure/B1235793.png)
